Bis(anhydro)aklavinone is classified under the category of polycyclic aromatic compounds. It is often synthesized from natural products or through various chemical reactions involving aklavinone derivatives. The compound's significance lies in its structural resemblance to other bioactive anthracycline derivatives, making it a subject of study in medicinal chemistry.
The synthesis of bis(anhydro)aklavinone can be achieved through several methods, primarily involving multi-step organic reactions. One common approach includes:
For example, a recent synthesis involved the reaction of aklavinone with specific reagents that facilitate the formation of the anhydro structure, followed by purification through chromatography techniques to isolate the desired product in high yield .
The molecular formula for bis(anhydro)aklavinone is . Its structure consists of multiple fused rings typical of anthracycline compounds, which contribute to its pharmacological properties. Key structural features include:
Detailed spectroscopic analysis (NMR, IR) is often employed to confirm the structure post-synthesis, ensuring that the compound matches theoretical predictions .
Bis(anhydro)aklavinone can participate in various chemical reactions due to its reactive functional groups. Key reactions include:
These reactions are typically conducted under controlled conditions to maintain yield and purity .
The mechanism of action for bis(anhydro)aklavinone primarily involves intercalation into DNA strands, disrupting replication and transcription processes in cancer cells. This action is facilitated by:
Studies have shown that bis(anhydro)aklavinone exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent .
Bis(anhydro)aklavinone exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to determine thermal stability and phase transitions .
Bis(anhydro)aklavinone has several significant applications in scientific research:
Research continues into optimizing its synthesis and enhancing its biological properties for therapeutic use .
Bis(anhydro)aklavinone (Chemical Abstracts Service Registry Number: 1055-56-7) is systematically named as methyl 2-ethyl-6,11-dihydro-5,7-dihydroxy-6,11-dioxo-1-naphthacenecarboxylate. The compound carries the FDA Unique Ingredient Identifier (UNII) 3NC6E21GZ4 and has been historically designated as Antibiotic MA 144F in research literature, reflecting its discovery context within microbial screening programs [2] [10]. Its molecular formula is C₂₂H₁₆O₆, corresponding to a molecular weight of 376.36 g/mol. Structural characterization confirms the presence of a tetracyclic anthraquinone core modified with ethyl and methoxycarbonyl substituents, forming the aglycon foundation for subsequent glycosylation in aclacinomycin biosynthesis [8] [10].
Table 1: Chemical Identifiers for Bis(anhydro)aklavinone
Identifier Type | Designation |
---|---|
Systematic Name | Methyl 2-ethyl-6,11-dihydro-5,7-dihydroxy-6,11-dioxo-1-naphthacenecarboxylate |
CAS Registry Number | 1055-56-7 |
UNII | 3NC6E21GZ4 |
Molecular Formula | C₂₂H₁₆O₆ |
Molecular Weight | 376.36 g/mol |
Alternative Names | Antibiotic MA 144F; NSC-114779 |
The discovery of bis(anhydro)aklavinone emerged from foundational investigations into Streptomyces galilaeus metabolites during the 1970s-1980s. Japanese researchers including Umezawa and Oki identified it as a key intermediate during their pioneering structural elucidation of the aclarubicin complex (initially designated MA 144) [8]. This period marked significant advances in understanding anthracycline biosynthesis, with bis(anhydro)aklavinone providing critical insights into the oxidative coupling mechanisms that generate complex polyketide dimers. The compound's identification facilitated the reconstruction of biosynthetic pathways for clinically deployed agents like aclacinomycin A (aclarubicin), which exhibits a distinct cardiotoxicity profile compared to other anthracyclines, driving ongoing research into structure-activity relationships [1] [8].
Within microbial metabolic pathways, bis(anhydro)aklavinone functions as a branch point intermediate directing biosynthesis toward specific anthracycline variants. It occupies a pivotal position between monomeric aklavinone and glycosylated aclacinomycins, undergoing enzymatic glycosylation at the C7 position by dedicated glycosyltransferases [8]. The compound exemplifies nature's strategy for generating chemical diversity through dimerization, as its formation involves oxidative coupling—a transformation that expands structural complexity beyond typical polyketide assembly lines. This dimeric framework subsequently accepts deoxysugar attachments (e.g., rhodosamine, cinerulose) to produce bioactive final products with enhanced DNA-intercalating properties [4] [8] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: